1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine
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Overview
Description
1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of difluoromethyl groups imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves difluoromethylation reactions. One common method is the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzodiazole derivatives, while reduction can produce partially or fully reduced forms of the compound .
Scientific Research Applications
1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(trifluoromethyl)benzene: Another fluorinated compound with similar reactivity but different physical properties.
1,3-bis(difluoromethyl)benzimidazole-2-thione: Shares structural similarities but has distinct chemical behavior and applications.
Uniqueness
1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine is unique due to its specific difluoromethylation pattern, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring high specificity and stability .
Properties
IUPAC Name |
1,3-bis(difluoromethyl)benzimidazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4N3/c10-7(11)15-5-3-1-2-4-6(5)16(8(12)13)9(15)14/h1-4,7-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYOJCTYWJTQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2C(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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